molecular formula C9H13N5O B13021943 (6-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)urea

(6-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)urea

Cat. No.: B13021943
M. Wt: 207.23 g/mol
InChI Key: SEIGVCFDRGXPHL-UHFFFAOYSA-N
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Description

(6-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)urea is a compound that belongs to the class of quinazoline derivatives. Quinazoline and its derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)urea typically involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This reaction occurs under mild conditions and is characterized by excellent yields . The process involves the formation of a tetrahydroquinazoline ring, which is a key structural motif in the compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of protecting groups at the C2-tert-butyl moiety of the quinazoline ring can facilitate further functionalization and industrial applications .

Chemical Reactions Analysis

Types of Reactions

(6-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce tetrahydroquinazoline derivatives .

Mechanism of Action

The mechanism of action of (6-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)urea involves its interaction with specific molecular targets and pathways. For instance, it exhibits high binding affinity toward enzymes such as dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1), which are essential for the survival of Mycobacterium tuberculosis . This interaction inhibits the activity of these enzymes,

Properties

Molecular Formula

C9H13N5O

Molecular Weight

207.23 g/mol

IUPAC Name

(6-amino-5,6,7,8-tetrahydroquinazolin-2-yl)urea

InChI

InChI=1S/C9H13N5O/c10-6-1-2-7-5(3-6)4-12-9(13-7)14-8(11)15/h4,6H,1-3,10H2,(H3,11,12,13,14,15)

InChI Key

SEIGVCFDRGXPHL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=NC=C2CC1N)NC(=O)N

Origin of Product

United States

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